

Technical Guide to the Spectroscopic Analysis of N-ethyltetrahydro-2H-pyran-4-amine

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Compound of Interest

Compound Name: N-ethyltetrahydro-2H-pyran-4-amine

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The spectroscopic data presented in this document is predicted based on the chemical structure of **N-ethyltetrahydro-2H-pyran-4-amine** and established principles of spectroscopic analysis. Publicly available experimental data for this specific compound is limited.

Introduction

N-ethyltetrahydro-2H-pyran-4-amine is a heterocyclic compound featuring a tetrahydropyran ring and a secondary amine functional group. Spectroscopic analysis is essential for confirming the structure and purity of such molecules. This guide provides a summary of predicted spectroscopic data (NMR, IR, and MS) and outlines the general experimental protocols for their acquisition. These techniques, when used in combination, provide a comprehensive characterization of the molecular structure.[1][2][3][4]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-ethyltetrahydro-2H-pyran-4-amine**.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.9 - 4.0	ddd	2H	H-2ax, H-6ax (axial protons adjacent to oxygen)
~3.3 - 3.4	dt	2H	H-2eq, H-6eq (equatorial protons adjacent to oxygen)
~2.7 - 2.8	m	1H	H-4 (methine proton at amine attachment)
~2.6	q	2H	-CH ₂ -CH ₃ (methylene of ethyl group)
~1.7 - 1.8	m	2H	H-3eq, H-5eq (equatorial protons)
~1.4 - 1.5	m	2H	H-3ax, H-5ax (axial protons)
~1.1	t	3H	-CH ₂ -CH ₃ (methyl of ethyl group)
~1.0 - 1.5	br s	1H	N-H (amine proton)

Predicted ^{13}C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Chemical Shift (δ , ppm)	Carbon Assignment
~67 - 68	C-2, C-6
~50 - 52	C-4
~43 - 45	-CH ₂ -CH ₃
~33 - 35	C-3, C-5
~15 - 16	-CH ₂ -CH ₃

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3350 - 3310 (weak, sharp)	N-H stretch	Secondary Amine
2960 - 2850 (strong)	C-H stretch	Aliphatic (CH ₂ , CH ₃)
1250 - 1020 (medium)	C-N stretch	Aliphatic Amine
1150 - 1085 (strong)	C-O-C stretch	Ether
910 - 665 (broad)	N-H wag	Secondary Amine

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Interpretation
129	$[M]^+$, Molecular Ion
114	$[M - CH_3]^+$, Loss of a methyl radical
100	$[M - C_2H_5]^+$, Loss of an ethyl radical
86	Alpha-cleavage: $[M - C_2H_4N]^+$
72	Alpha-cleavage: $[CH_2(CH_2)NHCH_2CH_3]^+$
58	Alpha-cleavage: $[CH_2=N^+HCH_2CH_3]$
44	$[CH_3CH=N^+H_2]$

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid organic compound such as **N-ethyltetrahydro-2H-pyran-4-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-25 mg of the sample for 1H NMR (or 50-100 mg for ^{13}C NMR) and transfer it to a clean, dry vial.[1][2]
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, $CDCl_3$).[2][3] The solvent should fully dissolve the compound.[2]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[3]
 - Vortex the vial gently to ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette while transferring it to a clean NMR tube.[1]
 - Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.[2]

- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct depth using a depth gauge.
 - Place the sample into the NMR magnet.
 - Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[2]
 - Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[2]
 - Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal-to-noise.[2]
 - Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the Free Induction Decay (FID).[2]
 - Processing: The acquired FID is converted into the frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Since **N-ethyltetrahydro-2H-pyran-4-amine** is a liquid, the spectrum can be obtained as a thin film.
 - Place one or two drops of the pure liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[5]
 - Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[5] Avoid introducing air bubbles.
- Data Acquisition:

- Place the "sandwich" of salt plates into the sample holder of the IR spectrometer.[5]
- Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
- Acquire the sample spectrum. The instrument passes infrared radiation through the sample, and a detector measures the amount of transmitted radiation at each wavenumber.[6]
- The final spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

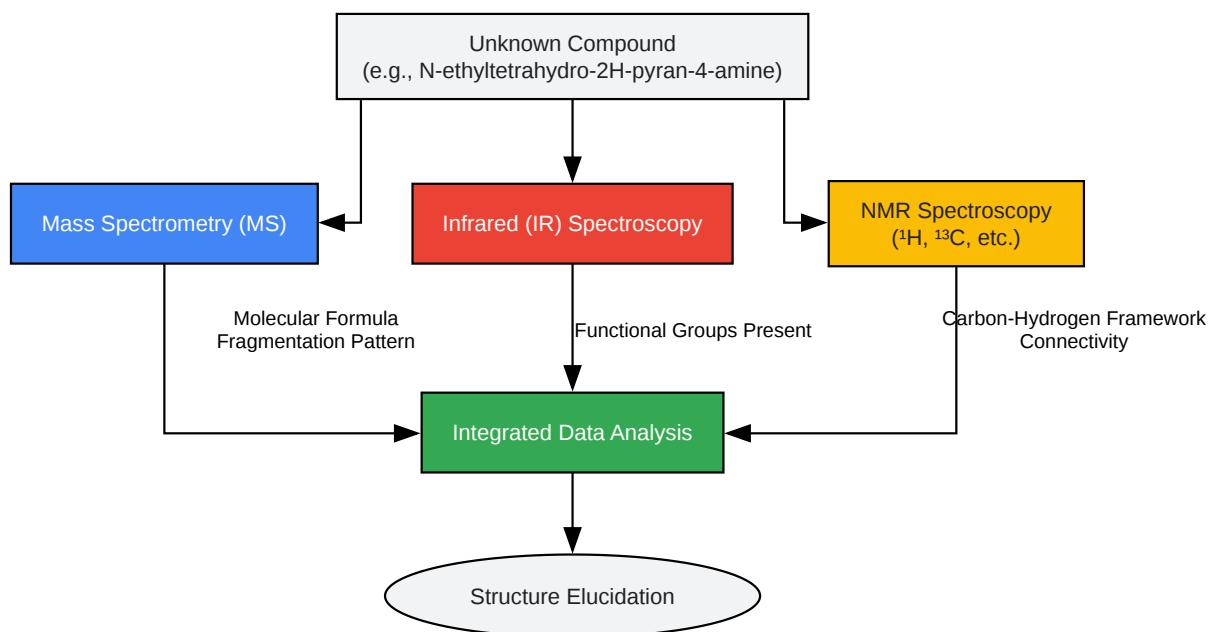
Mass Spectrometry (MS)

- Sample Introduction:
 - For a volatile liquid, the sample can be introduced via a heated reservoir or direct injection into the ion source, where it is vaporized under a high vacuum.[4][7]
- Ionization (Electron Ionization - EI):
 - In the ion source, the gaseous sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[7][8]
 - This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion ([M]⁺), which is also a radical cation.[8][9]
- Mass Analysis and Detection:
 - The newly formed ions are accelerated by an electric field into the mass analyzer.[4]
 - In the mass analyzer (e.g., a magnetic sector or quadrupole), the ions are separated based on their mass-to-charge ratio (m/z).[7]
 - The molecular ions are often energetically unstable and may break apart into smaller, charged fragments and neutral radicals. Only the charged fragments are detected.[10]

- A detector measures the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.[8][9]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using the spectroscopic methods described.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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